(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
CAS No.:
Cat. No.: VC20185780
Molecular Formula: C21H15Cl2N3O4S
Molecular Weight: 476.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15Cl2N3O4S |
|---|---|
| Molecular Weight | 476.3 g/mol |
| IUPAC Name | (2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Standard InChI | InChI=1S/C21H15Cl2N3O4S/c1-29-16-6-3-11(8-17(16)30-2)7-15-19(27)24-21-26(25-15)20(28)18(31-21)9-12-4-5-13(22)10-14(12)23/h3-6,8-10H,7H2,1-2H3/b18-9- |
| Standard InChI Key | ZJKCSGMBUMEWHR-NVMNQCDNSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=NC2=O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=NC2=O)OC |
Introduction
The compound "(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione" belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This compound features a thiazolo[3,2-b] triazine core—a bicyclic structure known for its diverse pharmacological activities. The inclusion of benzylidene and dimethoxybenzyl groups further enhances its potential for biological applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from precursors like 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones. The process includes:
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S-Alkylation: Reacting the precursor with ethyl 2-chloroacetoacetate.
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Cyclization: Intramolecular cyclization under microwave irradiation to form the thiazolo-triazine core.
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Functionalization: Introduction of benzylidene and dimethoxybenzyl groups via condensation reactions.
Biological Activities
Compounds containing the thiazolo[3,2-b] triazine nucleus have demonstrated a wide range of pharmacological activities:
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Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria due to the electron-withdrawing properties of dichloro substituents.
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Antitubercular Activity: Structural analogs have shown activity comparable to standard drugs like Rifampicin.
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Anticancer Potential: The rigid bicyclic framework facilitates interactions with DNA or enzyme targets.
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Anti-inflammatory Properties: The presence of methoxy groups enhances anti-inflammatory efficacy by modulating oxidative stress.
Molecular Modeling Insights
Molecular docking studies have revealed that the compound's planar structure allows for high binding affinity with biological targets such as bacterial enzymes and human kinases. The dichlorobenzylidene moiety contributes to hydrophobic interactions within active sites.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| 1H-NMR | Signals corresponding to aromatic protons and methoxy groups are observed at δ 6–8 ppm and δ ~3.8 ppm respectively. |
| 13C-NMR | Peaks for carbon atoms in the thiazolo-triazine core appear between δ 120–160 ppm. |
| IR Spectroscopy | Characteristic bands include C=O stretching (~1700 cm⁻¹) and C=N stretching (~1600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z = 437 confirms the molecular weight. |
Potential Applications
The compound's unique structure makes it a promising candidate for drug discovery programs targeting:
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Infectious Diseases: Its antibacterial and antitubercular activities make it suitable for combating resistant pathogens.
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Cancer Therapy: The rigid framework can be optimized for selective inhibition of cancer-related enzymes.
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Neurodegenerative Disorders: Methoxy groups may enhance antioxidant properties beneficial in diseases like Alzheimer's.
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